![molecular formula C20H19N3O B2579654 3-Methyl-N-(2-Phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)benzamid CAS No. 1043141-89-4](/img/structure/B2579654.png)

3-Methyl-N-(2-Phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

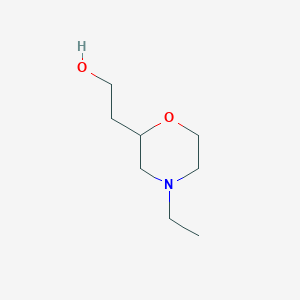

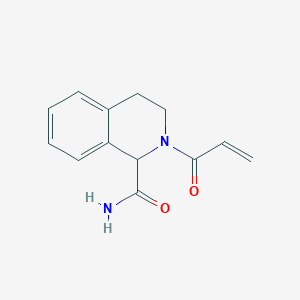

The compound “3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide” is a complex organic molecule that contains several functional groups, including an amide, a phenyl group, and a pyrazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also has a phenyl group (a six-membered carbon ring) and an amide group (a carbonyl group attached to a nitrogen).Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the phenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might make it soluble in polar solvents .Wirkmechanismus

The mechanism of action of 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves the inhibition of various signaling pathways that are involved in cell growth and survival. Specifically, it has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and metabolism. Additionally, it has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide have been studied extensively in animal models. It has been shown to reduce tumor growth and induce apoptosis in cancer cells. Additionally, it has also been shown to reduce inflammation and improve insulin sensitivity in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide in lab experiments is its potent anti-cancer and anti-inflammatory properties. Additionally, it is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Zukünftige Richtungen

There are several future directions for research on 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide. One direction is to further investigate its mechanism of action, as this would provide insight into its potential applications in various fields of scientific research. Additionally, future research could focus on optimizing its use in lab experiments, such as determining the optimal dosage and administration route. Finally, research could also focus on developing derivatives of 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide with improved properties, such as increased potency or selectivity.

Synthesemethoden

The synthesis of 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves the reaction of 3-methylbenzoic acid with 2-phenylcyclopenta[c]pyrazole-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Benzamide wurden als antioxidativ wirksam befunden . Sie können als Radikalfänger und Metallchelatoren wirken . Dies macht sie potenziell nützlich bei der Bekämpfung von oxidativen Stress-bedingten Krankheiten.

Antibakterielle Aktivität

Benzamide haben auch eine antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien gezeigt . Dies deutet auf einen möglichen Einsatz bei der Entwicklung neuer antibakterieller Medikamente hin .

Antivirale Aktivität

Indolderivate, die eine ähnliche Struktur wie die Verbindung aufweisen, wurden als antiviral wirksam befunden . Sie wurden bei der Entwicklung von Medikamenten gegen Influenza A und Coxsackie B4-Virus eingesetzt .

Entzündungshemmende Aktivität

Indolderivate haben entzündungshemmende Eigenschaften gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung von entzündlichen Erkrankungen hin .

Antikrebsaktivität

Sowohl Benzamide als auch Indolderivate haben in der Krebsbehandlung Potenzial gezeigt . Sie wurden bei der Entwicklung von Medikamenten für verschiedene Krebsarten eingesetzt .

Industrielle Anwendungen

Benzamide werden in verschiedenen Industriezweigen wie der Kunststoff-, Gummi- und Papierindustrie eingesetzt . Sie finden sich auch in potenziellen biologischen Molekülen, wie z. B. Naturstoffen, Proteinen, synthetischen Zwischenprodukten und kommerziellen Arzneimitteln .

Eigenschaften

IUPAC Name |

3-methyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-14-7-5-8-15(13-14)20(24)21-19-17-11-6-12-18(17)22-23(19)16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUDYTQBVIPMNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Fluorophenyl)methyl]-2-methyloxirane](/img/structure/B2579574.png)

![(E)-3-(2-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2579577.png)

![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579585.png)

![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2579588.png)

![isopropyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2579590.png)

![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/no-structure.png)